4-[(4-Bromophenyl)methoxy]phenyl benzoate
Description
4-[(4-Bromophenyl)methoxy]phenyl benzoate is a benzoate ester derivative featuring a phenyl ring substituted with a (4-bromophenyl)methoxy group at the para position. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the development of pharmaceuticals and functional materials . Its structure combines lipophilic (bromophenyl) and aromatic (benzoate) moieties, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
[4-[(4-bromophenyl)methoxy]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO3/c21-17-8-6-15(7-9-17)14-23-18-10-12-19(13-11-18)24-20(22)16-4-2-1-3-5-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBDFPFKJSUJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methoxy]phenyl benzoate typically involves the esterification of 4-[(4-bromophenyl)methoxy]phenol with benzoic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methoxy]phenyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding phenol and benzoic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl benzoates.
Hydrolysis: 4-[(4-Bromophenyl)methoxy]phenol and benzoic acid.
Oxidation and Reduction: Quinone and hydroquinone derivatives.
Scientific Research Applications
4-[(4-Bromophenyl)methoxy]phenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methoxy]phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations: Halogens and Functional Groups
Several analogs differ in substituents on the phenyl or benzoate moieties, impacting electronic and steric properties:
Key Observations :
- Halogen Effects : Replacing bromine with chlorine (e.g., compound C3 in ) or fluorine (C4 in ) alters electronic properties. Bromine’s electron-withdrawing nature may increase ester hydrolysis susceptibility compared to electron-donating groups like methoxy (C6 in ).
- Functional Group Impact: Phenacyl esters (e.g., ) exhibit photo-labile behavior, making them suitable for protective group chemistry, whereas hydrazono derivatives () may form liquid crystals due to planar Schiff base structures.
Physicochemical Properties
- Solubility : Bromophenyl groups enhance lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., ethyl acetate crystallization in ).
- Thermal Stability : Most analogs are solids at room temperature (e.g., yellow/white crystals in ), with melting points influenced by substituent bulk and hydrogen bonding.
Biological Activity
4-[(4-Bromophenyl)methoxy]phenyl benzoate is an organic compound with the molecular formula CHBrO. This compound is notable for its unique structure, which includes both a bromophenyl and a methoxy group, making it of interest in various fields of scientific research, particularly in the study of its biological activities.
Structural Characteristics
The compound is characterized as a benzoate ester derivative, featuring:
- A bromophenyl group that enhances its reactivity.
- A methoxyphenyl group that influences its solubility and interaction with biological targets.
Molecular Structure
The dihedral angle between the phenyl and benzoyl rings is approximately 58.43°, which is crucial for understanding its spatial configuration and potential interactions with biological molecules .
| Atom | X (Å) | Y (Å) | Z (Å) |
|---|---|---|---|
| Br1 | 0.29159 | 0.2659 | -0.12742 |
| O1 | 0.4692 | 0.1882 | 0.0901 |
| O2 | 0.3231 | 0.5195 | 0.1104 |
| C1 | 0.4260 | 0.2190 | 0.0403 |
| C2 | 0.4854 | 0.4121 | 0.0127 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the bromine atom is believed to enhance this activity by increasing the lipophilicity of the molecule, allowing better penetration through microbial membranes.
Anticancer Potential
Studies have explored the anticancer properties of related compounds, suggesting that they may inhibit cancer cell proliferation through mechanisms involving the modulation of specific signaling pathways. The exact mechanism for this compound remains under investigation, but preliminary findings indicate potential interactions with cellular receptors or enzymes involved in tumor growth regulation .
The mechanism of action involves:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, potentially leading to new derivatives with varied biological activities.
- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, releasing active phenolic components that may exert biological effects.
Anticancer Research
Research conducted on brominated phenolic compounds has shown promising results in inhibiting various cancer cell lines, including breast and prostate cancer cells. These studies indicate that such compounds can induce apoptosis in cancer cells, although specific data for our compound is still being compiled .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
